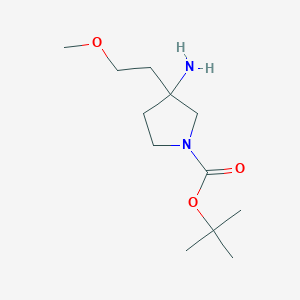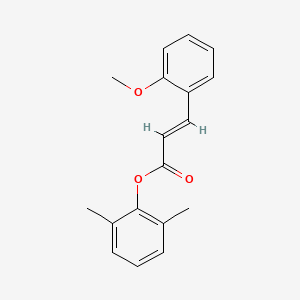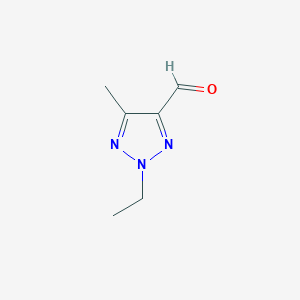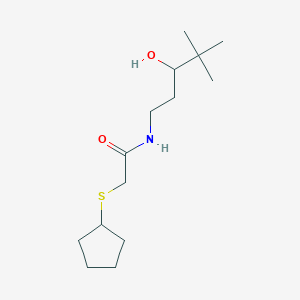
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is an organic compound with a complex structure that includes a cyclopentylthio group, a hydroxy group, and a dimethylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide typically involves multiple steps, including the formation of the cyclopentylthio group and the attachment of the hydroxy and dimethylpentyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Cyclopentylthio Group: This step often involves the reaction of cyclopentylthiol with an appropriate acylating agent under controlled conditions.
Attachment of the Hydroxy and Dimethylpentyl Groups: This step may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include alcohols, acids, and bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents.
Substitution: The cyclopentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the cyclopentylthio group can yield a variety of substituted acetamides.
Scientific Research Applications
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the cyclopentylthio group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2S/c1-14(2,3)12(16)8-9-15-13(17)10-18-11-6-4-5-7-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHLKTHWUHFAIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CSC1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
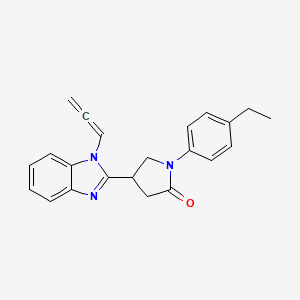
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)
![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)
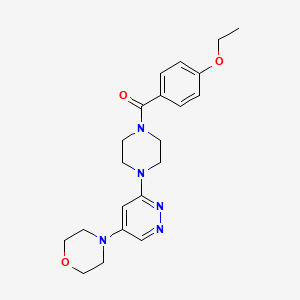
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)
![2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2356297.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2356299.png)
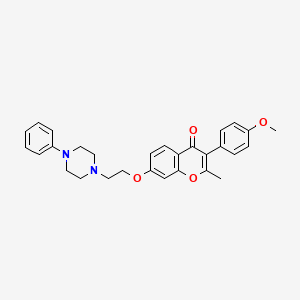
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2356304.png)
